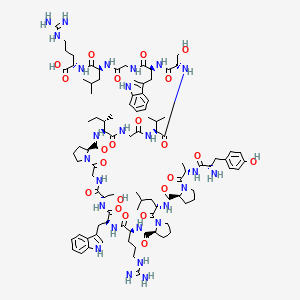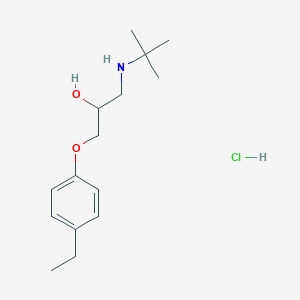
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid, also known as CFA or difluoroacetic acid chlorofluorophenyl ester, is a compound that has gained significant attention in the field of scientific research due to its potential use as a chemical probe for studying protein function.
Scientific Research Applications
Fluorinated Acids and Derivatives in Synthesis and Industry
Fluorinated acetic acids, including 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid, are of interest due to their unique chemical properties, such as acidity and reactivity. Fluoroacetic acid and its derivatives like difluoroacetic acid are used in various chemical reactions and have applications in the synthesis of pharmaceuticals and agrochemicals. They are also explored for their potential in producing polymers and materials with special properties due to the electron-withdrawing nature of the fluorine atoms, which can affect the acidity and reactivity of these compounds (Elliott, 2000).
Environmental Impact and Degradation
Research on the environmental degradation of fluorinated polymers, which can release fluorinated acids into the environment, highlights the persistence and potential toxicity of these compounds. For example, the thermolysis of fluoropolymers like Teflon can produce trifluoroacetate and chlorodifluoroacetate, among other fluorinated compounds. These findings raise concerns about the accumulation of fluorinated acids in natural waters and their impact on ecosystems (Ellis et al., 2001).
Chemical Synthesis and Reactions
Chlorodifluoroacetic acid and its derivatives are utilized in Reformatskii-type syntheses, offering a versatile method for incorporating fluorine into organic molecules. This demonstrates the utility of fluorinated acetic acids in expanding the toolkit available for synthetic organic chemistry, enabling the creation of novel fluorine-containing molecules with potential applications in medicinal chemistry and material science (Lang & Schaub, 1988).
Sensing and Material Science
Fluorinated compounds have been explored for their use in sensors and novel materials. For instance, aggregation-induced emission (AIE) nanofibers incorporating fluorinated moieties demonstrate potential as dual sensors for detecting aromatic amine and acid vapors. This application underscores the versatility of fluorinated acetic acid derivatives in developing new materials for environmental monitoring and chemical sensing (Xue et al., 2017).
Perfluoroalkylation in Organic Synthesis
The study of perfluoroalkylation techniques, which involve the introduction of perfluoroalkyl groups onto organic compounds, further exemplifies the utility of fluorinated acetic acid derivatives in organic synthesis. These methods facilitate the creation of fluoroalkylated compounds, which can possess unique chemical and physical properties beneficial for drug development and material science (Mormino, Fier, & Hartwig, 2014).
properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYNSYWIMLRVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid | |
CAS RN |
1552586-85-2 |
Source


|
| Record name | 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)

![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)

![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)

